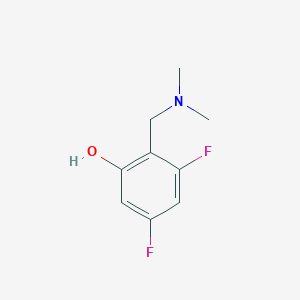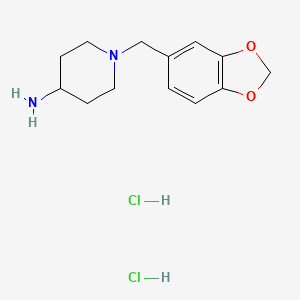
Pentaphenylcyclopentadiene; 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaphenylcyclopentadiene, also known as PPCPD, is a chemical compound that has been used in a variety of scientific research applications. It is an organic compound with the chemical formula C20H20 and is composed of five phenyl rings linked together in a cyclic structure. PPCPD is a colorless solid that is insoluble in water, but is soluble in various organic solvents. It has a melting point of 146-148°C and a boiling point of 320°C.
Wissenschaftliche Forschungsanwendungen
Pentaphenylcyclopentadiene; 99% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, such as heterocyclic compounds and polymers. It has also been used as a catalyst for the formation of polymers and as a ligand for the stabilization of transition metal complexes. Pentaphenylcyclopentadiene; 99% has also been used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Pentaphenylcyclopentadiene; 99% is not well understood. It is believed that the compound acts as a Lewis acid, a type of electron-pair acceptor, which can facilitate the formation of covalent bonds between molecules. It is also believed that Pentaphenylcyclopentadiene; 99% can act as a catalyst in certain reactions, promoting the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Pentaphenylcyclopentadiene; 99% are not well understood. It is believed that the compound has no toxic effects on humans, but it has been shown to be toxic to certain aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Pentaphenylcyclopentadiene; 99% has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in the presence of organic solvents. It is also relatively inexpensive and can be used as a reagent for a variety of reactions. However, Pentaphenylcyclopentadiene; 99% is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of Pentaphenylcyclopentadiene; 99% in scientific research. It could be used to synthesize new organic compounds, polymers, and pharmaceuticals. It could also be used as a catalyst in various reactions, such as those involving transition metal complexes. It could also be used to study the biochemical and physiological effects of the compound on humans and aquatic organisms. Additionally, it could be used to study the mechanism of action of the compound, which could lead to the development of new drugs or treatments.
Synthesemethoden
Pentaphenylcyclopentadiene; 99% can be synthesized by reacting a mixture of phenylmagnesium bromide and cyclopentadiene in the presence of a base, such as potassium carbonate. The reaction is carried out at a temperature of 80-90°C for two hours and the product is purified by recrystallization.
Eigenschaften
IUPAC Name |
1-cyclopenta-1,3-dien-1-ylpentaphene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18/c1-2-7-18(6-1)24-11-5-10-21-15-23-13-12-22-14-19-8-3-4-9-20(19)16-25(22)27(23)17-26(21)24/h1-6,8-17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIUOFYAVYGZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1C2=CC=CC3=CC4=C(C=C32)C5=CC6=CC=CC=C6C=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


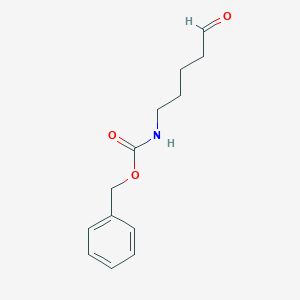
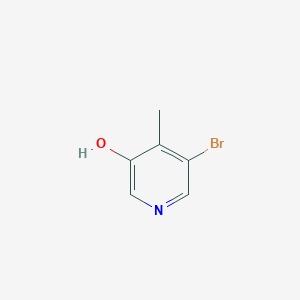

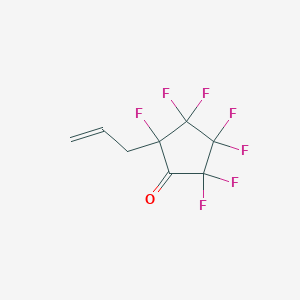
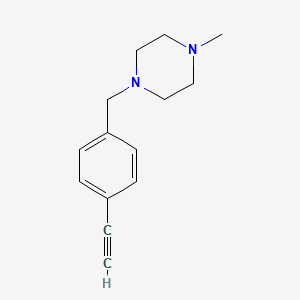

![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)
